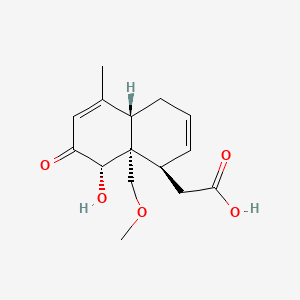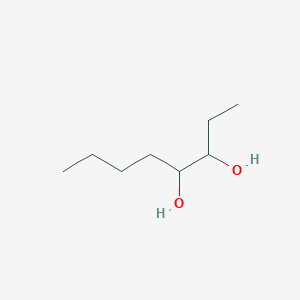
Octane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-3,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. The molecular formula for this compound is C8H18O2. This compound is a derivative of octane, an eight-carbon alkane, with hydroxyl groups attached to the third and fourth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octane-3,4-diol can be synthesized through several methods, including:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of octene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction of Diketones: Another approach is the reduction of octane-3,4-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
Octane-3,4-diol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Octane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Octane-3,4-diol can be compared with other similar diols, such as:
Butane-2,3-diol: A shorter-chain diol with hydroxyl groups on the second and third carbon atoms.
Hexane-2,5-diol: A six-carbon diol with hydroxyl groups on the second and fifth carbon atoms.
Decane-4,5-diol: A longer-chain diol with hydroxyl groups on the fourth and fifth carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its hydroxyl groups, which confer distinct chemical and physical properties compared to other diols .
Eigenschaften
CAS-Nummer |
99799-31-2 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
octane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10)7(9)4-2/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
UJWVPVVMYOBBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
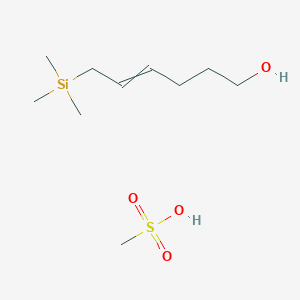

![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)

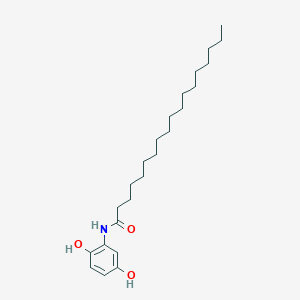

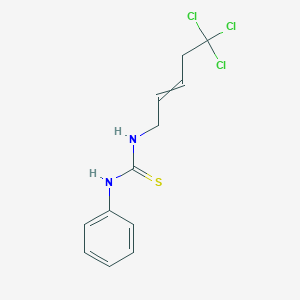
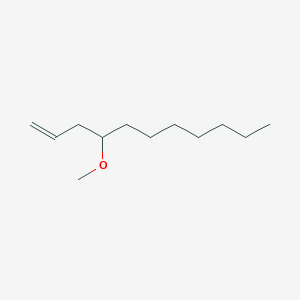
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
